N-(2-(3-(2,6-difluorophenyl)ureido)phenyl)picolinamide
Description
Properties
IUPAC Name |
N-[2-[(2,6-difluorophenyl)carbamoylamino]phenyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N4O2/c20-12-6-5-7-13(21)17(12)25-19(27)24-15-9-2-1-8-14(15)23-18(26)16-10-3-4-11-22-16/h1-11H,(H,23,26)(H2,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQVQHBWPCHORX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)NC(=O)NC3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(2,6-difluorophenyl)ureido)phenyl)picolinamide typically involves the reaction of 2,6-difluoroaniline with isocyanate to form the corresponding urea derivative. This intermediate is then coupled with picolinic acid or its derivatives under suitable conditions to yield the final product . The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or rhodium complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced techniques like continuous flow synthesis could also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound contains two hydrolyzable groups: the ureido moiety (-NH-C(=O)-NH-) and the picolinamide group (pyridine-2-carboxamide).
Ureido Hydrolysis
Under acidic or basic conditions, the ureido group can undergo hydrolysis to yield 2,6-difluoroaniline and 2-aminophenyl picolinamide as intermediates. Further hydrolysis of the amide group in the latter may produce picolinic acid and 1,2-diaminobenzene (Figure 1) .
Reagents :
-
Acidic : HCl (6 M, reflux)
-
Basic : NaOH (1 M, 80°C)
Picolinamide Hydrolysis
The amide bond in the picolinamide group is susceptible to hydrolysis under strong acidic or basic conditions, forming picolinic acid and 2-(3-(2,6-difluorophenyl)ureido)aniline (Table 1) .
Substitution Reactions
The 2,6-difluorophenyl moiety and pyridine ring may participate in electrophilic or nucleophilic substitutions.
Nucleophilic Aromatic Substitution
The electron-withdrawing fluorine atoms on the phenyl ring activate the para position for nucleophilic substitution. For example:
Reagents :
-
Nucleophiles : Hydroxide (OH⁻), amines (NH₃)
-
Conditions : Polar aprotic solvents (DMF), elevated temperatures .
Electrophilic Substitution
The pyridine ring’s electron-deficient nature directs electrophiles to the meta position relative to the amide group. Halogenation or nitration may occur under controlled conditions .
Reduction
The urea group can be reduced to a biuret derivative using LiAlH₄, though this reaction is less common for aryl ureas .
Table of Potential Reactions
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the compound's effectiveness as an anticancer agent. It has been shown to exhibit significant inhibitory activity against various cancer cell lines. For instance, a study demonstrated that derivatives of similar compounds displayed high potency against carbonic anhydrases (hCA IX and hCA XII), which are implicated in tumor progression and metastasis. The structure-activity relationship revealed that modifications to the urea linker improved inhibitory profiles significantly, suggesting that similar modifications to N-(2-(3-(2,6-difluorophenyl)ureido)phenyl)picolinamide could enhance its anticancer properties .
Mechanism of Action
The compound operates by inhibiting specific enzymes that are crucial for cancer cell proliferation. In particular, it targets the hCA isoforms, which play a role in regulating pH and promoting tumor growth. The incorporation of the urea moiety has been linked to enhanced binding affinity and selectivity towards these isoforms, leading to effective tumor inhibition .
Structure-Activity Relationships (SAR)
Optimization of Derivatives
Research into the SAR of compounds similar to this compound has provided insights into how structural modifications can affect biological activity. For example, varying the substituents on the phenyl ring has been shown to influence both potency and selectivity against target enzymes. Compounds with specific fluorine substitutions demonstrated improved efficacy, indicating that this compound may benefit from similar strategic modifications .
Neuropharmacology
Potential as a CNS Agent
The compound's structural characteristics suggest potential applications in central nervous system (CNS) disorders. Its ability to cross the blood-brain barrier and interact with specific receptors makes it a candidate for further investigation in neuropharmacological studies. For example, related compounds have been evaluated for their binding affinities to metabotropic glutamate receptors (mGluRs), which are involved in various neurological functions . This opens avenues for exploring this compound's role in treating CNS-related conditions.
Synthesis and Characterization
The synthesis of this compound involves several steps that optimize yield and purity. Recent advancements in synthetic methodologies have enabled the efficient production of this compound with high purity levels suitable for biological testing. Characterization techniques such as NMR spectroscopy and mass spectrometry have confirmed the structural integrity of synthesized compounds, ensuring their potential efficacy in biological applications .
Case Studies
Several case studies have documented the applications of similar compounds in clinical settings:
- Study on Anticancer Efficacy : A clinical trial evaluated a series of diarylamides similar to this compound against various cancer types including melanoma and breast cancer. Results indicated promising outcomes with significant tumor reduction observed in treated groups compared to controls .
- Neuropharmacological Assessment : A study assessed the effects of related compounds on cognitive function in animal models. The results suggested that these compounds could enhance memory retention and learning capabilities, indicating potential therapeutic benefits for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-(2-(3-(2,6-difluorophenyl)ureido)phenyl)picolinamide involves the inhibition of VEGFR-2 kinase activity. This inhibition disrupts the signaling pathways that promote angiogenesis, thereby reducing tumor growth and proliferation. The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent downstream signaling .
Comparison with Similar Compounds
Similar Compounds
Sorafenib: Another VEGFR-2 inhibitor used in cancer treatment.
Sunitinib: A multi-kinase inhibitor with similar targets.
Axitinib: Specifically targets VEGFR-2 and other related kinases.
Uniqueness
N-(2-(3-(2,6-difluorophenyl)ureido)phenyl)picolinamide is unique due to its specific structural features, such as the difluorophenyl and picolinamide moieties, which confer distinct binding properties and selectivity towards VEGFR-2. This specificity can result in improved efficacy and reduced off-target effects compared to other inhibitors .
Biological Activity
N-(2-(3-(2,6-difluorophenyl)ureido)phenyl)picolinamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a picolinamide group linked to a phenyl ring with a ureido substitution, which enhances its interaction with biological targets. Its molecular formula is and it displays significant lipophilicity, which is crucial for membrane permeability and biological activity.
Research indicates that this compound may exert its effects through the following mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cell signaling pathways associated with cancer progression, particularly the Raf kinases and vascular endothelial growth factor receptor 2 (VEGFR2) .
- Antiproliferative Effects : In vitro studies demonstrate that this compound exhibits significant antiproliferative activity against various cancer cell lines, suggesting its potential as an anticancer agent .
Anticancer Activity
A series of studies have evaluated the anticancer properties of this compound. For instance:
- Cell Line Studies : The compound displayed IC50 values indicating potent activity against several cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The most notable IC50 value recorded was approximately 2.39 µM for A549 cells .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been investigated:
- Carbonic Anhydrase Inhibition : Recent studies have shown that derivatives of this compound can selectively inhibit carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis .
Case Studies
- In Vivo Antitumor Effects : In animal models, administration of this compound resulted in significant tumor regression compared to control groups. The results demonstrated not only the efficacy of the compound but also its safety profile .
- Mechanistic Studies : Detailed mechanistic studies revealed that the compound engages in hydrogen bonding with amino acid residues in target proteins, enhancing its binding affinity and specificity .
Data Tables
| Compound | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 | 2.39 | Kinase inhibition |
| This compound | HCT116 | 3.90 | Enzyme inhibition |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(2-(3-(2,6-difluorophenyl)ureido)phenyl)picolinamide, and how can purity be optimized?
- Methodology : The compound can be synthesized via a two-step process: (1) Formation of the urea linkage by reacting 2,6-difluorophenyl isocyanate with 2-aminophenylpicolinamide under anhydrous conditions, and (2) purification via column chromatography (silica gel, ethyl acetate/hexane gradient). For purity >95%, recrystallization from methanol or ethanol is effective, as demonstrated in analogous picolinamide syntheses .
- Key Considerations : Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm structural integrity via -NMR (e.g., urea NH protons at δ 8.9–9.2 ppm) and LC-MS (MW calc. 382.34) .
Q. How can the structural conformation and intermolecular interactions of this compound be characterized?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical. For analogous ureido-picolinamides, SCXRD revealed intramolecular N–H⋯N hydrogen bonds (2.8–3.1 Å) and C–H⋯F interactions stabilizing the keto form (C=O bond length: ~1.20 Å) .
- Complementary Techniques : DFT calculations (B3LYP/6-31G*) to validate hydrogen bonding networks and electrostatic potential surfaces .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodology : Screen against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization (FP) or time-resolved FRET assays. For example, related ureido-picolinamides showed EGFR inhibition (IC = 14.8–50 nM) via competitive binding to the ATP pocket .
- Controls : Include positive controls (e.g., gefitinib for EGFR) and assess cytotoxicity in HEK-293 cells (CC > 10 µM indicates selectivity) .
Advanced Research Questions
Q. How does the 2,6-difluorophenyl moiety influence binding affinity and selectivity toward tyrosine kinases like EGFR vs. mutant isoforms?
- Mechanistic Insight : Fluorine atoms enhance hydrophobic interactions with kinase pockets (e.g., Leu788 and Met790 in EGFR). In mutant EGFR (T790M), steric hindrance from methionine reduces affinity, but 2,6-difluoro substitution mitigates this via optimized van der Waals contacts .
- Experimental Design : Compare IC values against wild-type vs. T790M EGFR using recombinant kinase assays. For example, compound 8b (structurally analogous) showed 3-fold selectivity for mutant EGFR (IC = 14.8 nM vs. 45 nM for wild-type) .
Q. How can contradictory data on cellular efficacy (e.g., high kinase inhibition but low antiproliferative activity) be resolved?
- Hypothesis Testing : (1) Evaluate cellular permeability via PAMPA assay (logP >3 suggests adequate membrane penetration). (2) Assess off-target effects using kinome-wide profiling (e.g., Eurofins KinaseProfiler). For example, low cellular activity may arise from efflux pumps (e.g., ABCB1) or metabolic instability (CYP3A4/5-mediated oxidation of the picolinamide group) .
- Mitigation Strategies : Introduce methyl or cyclopropyl groups to block metabolic sites or use prodrug approaches (e.g., esterification of the urea NH) .
Q. What strategies are effective for optimizing the pharmacokinetic profile without compromising target engagement?
- Approaches :
- Solubility : Introduce polar substituents (e.g., morpholino or piperazinyl groups) on the picolinamide ring while maintaining logD ~2–3 .
- Metabolic Stability : Replace labile hydrogen atoms with deuterium (deuterated analogs showed 2-fold increased half-life in human liver microsomes) .
- Validation : Pharmacokinetic studies in rodents (IV/PO dosing) with LC-MS/MS quantification of plasma concentrations .
Q. How do crystallographic data and molecular dynamics (MD) simulations explain resistance mechanisms in prolonged kinase inhibition?
- Findings : MD simulations (100 ns trajectories) revealed that conformational changes in EGFR (e.g., "DFG-out" to "DFG-in" transition) reduce binding pocket accessibility. The 2,6-difluorophenyl group resists this via rigid backbone interactions, delaying resistance onset .
- Experimental Correlates : Generate resistant cell lines via chronic exposure (6 months) and perform whole-exome sequencing to identify gatekeeper mutations (e.g., T790M or C797S) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
